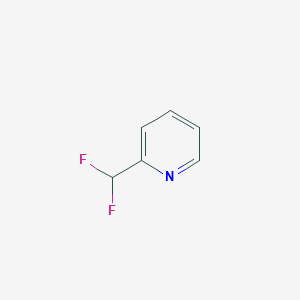

2-(Difluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHSAAHTEMAJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348651 | |

| Record name | 2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114468-01-8 | |

| Record name | 2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114468-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Difluoromethyl)pyridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The difluoromethyl group (-CHF₂), in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl groups and pyridine-N-oxides, offering a unique modulation of physicochemical and pharmacological properties.[1][2] 2-(Difluoromethyl)pyridine has emerged as a key heterocyclic building block, providing a synthetically accessible scaffold for the development of novel therapeutics and functional materials.[3] Its unique electronic properties, arising from the strong electron-withdrawing nature of the difluoromethyl group, profoundly influence the reactivity and biological activity of the parent pyridine ring. This guide provides an in-depth technical overview of the core chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development.

Core Physical and Chemical Properties

This compound is a liquid at room temperature with a distinct set of physical properties that are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 114468-01-8 | |

| Molecular Formula | C₆H₅F₂N | |

| Molecular Weight | 129.11 g/mol | |

| Appearance | Liquid | |

| Density | 1.204 g/mL at 25 °C | |

| Flash Point | 41.7 °C (107.1 °F) | |

| Solubility | 1.454 at 20 °C |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the single proton of the difluoromethyl group. The chemical shift and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing difluoromethyl group. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. For example, in the related compound 2-Bromo-6-(difluoromethyl)pyridine, the proton of the difluoromethyl group is observed in the ¹H NMR spectrum.[4]

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the carbon of the difluoromethyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds. For this compound, a doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group. The chemical shift provides information about the electronic environment of the fluorine atoms. For instance, the ¹⁹F NMR spectrum of 2-(Trifluoromethyl)pyridine has been reported.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring. Additionally, strong C-F stretching vibrations are expected, which are characteristic of fluorinated compounds. Studies on related molecules like 2-methoxy-3-(trifluoromethyl) pyridine have utilized FT-IR spectroscopy for vibrational analysis.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (129.11 g/mol ). The fragmentation pattern can provide further structural information.

Synthesis of this compound: A Strategic Overview

The synthesis of 2-(difluoromethyl)pyridines can be approached through various strategies, primarily involving either the late-stage introduction of the difluoromethyl group onto a pre-existing pyridine ring or the de novo construction of the pyridine ring with the difluoromethyl moiety already in place. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

De Novo Synthesis: Building the Ring

A scalable and regioselective de novo synthesis of 2-difluoromethyl pyridines has been reported, offering a powerful method for accessing a diverse range of analogs.[8] This approach builds the pyridine ring around the difluoromethyl group, providing excellent control over the final substitution pattern.

Conceptual Workflow for De Novo Synthesis:

Caption: De novo synthesis of 2-(difluoromethyl)pyridines.

Experimental Protocol: Two-Step, One-Pot Synthesis [8]

-

Intermediate Formation: To a solution of the appropriate butenone precursor (1 equivalent) in dimethyl sulfoxide (DMSO), add the enolate precursor (1.2 equivalents). Stir the reaction mixture at room temperature for 1 hour. In some cases, gentle heating (e.g., 50 °C for 16 hours) may be required for the formation of the intermediate.

-

Cyclization and Aromatization: To the reaction mixture containing the formed intermediate, add an ammonium salt, such as ammonium formate (HCO₂NH₄) (2 equivalents). Heat the mixture to 80 °C for 16 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with a suitable organic solvent. The crude product is then purified by column chromatography to yield the desired this compound derivative.

Causality Behind Experimental Choices: The use of DMSO as a solvent facilitates the Michael addition by effectively solvating the ionic intermediates. Ammonium formate serves as a convenient source of ammonia for the cyclization step, leading to the formation of the pyridine ring. The elevated temperature in the second step is necessary to drive the cyclization and subsequent aromatization to the stable pyridine product.

Late-Stage Difluoromethylation

Introducing the difluoromethyl group at a later stage of the synthesis is another viable strategy, particularly for the modification of existing pyridine-containing molecules.

Electrophilic Fluorination:

One reported method involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®, which can lead to the formation of 2-(fluoromethyl)pyridines.[9] While not directly producing the difluoromethyl group, this highlights the utility of electrophilic fluorinating agents in modifying pyridine precursors.

Direct C-H Difluoromethylation:

Recent advancements have focused on the direct C-H difluoromethylation of pyridines, which represents a highly atom-economical approach.[10] These methods often employ radical-based processes. For instance, a novel method for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has been described, where N-difluoromethylpyridinium salts are key intermediates.[11][12]

Reactivity of this compound

The presence of the electron-withdrawing difluoromethyl group at the 2-position significantly influences the reactivity of the pyridine ring.

Caption: Reactivity profile of this compound.

-

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, and the strongly electron-withdrawing -CHF₂ group further enhances this effect, particularly at the para (C4) and ortho (C6) positions. This makes the molecule more susceptible to nucleophilic aromatic substitution reactions at these positions.

-

Electrophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring deactivates it towards electrophilic aromatic substitution. Reactions of this type, if they occur, would be expected to proceed at the C3 and C5 positions, which are less deactivated.

-

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation can be a useful synthetic handle for further functionalization.

-

Directed ortho-Metalation: The nitrogen atom can direct metalation (deprotonation) to the adjacent C3 position using a strong base, creating a nucleophilic center for the introduction of various electrophiles.

Applications in Drug Discovery and Development

The unique properties of the difluoromethyl group make this compound a valuable building block in drug discovery.[13]

Bioisosteric Replacement

The -CHF₂ group is often considered a bioisostere of the hydroxyl (-OH) group and, interestingly, pyridine-N-oxide.[1][2] This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding interactions with biological targets. By mimicking the hydrogen-bonding capabilities and steric profile of these functional groups, the difluoromethyl group offers a powerful tool for lead optimization.

A notable example is the demonstration that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[1][2] In a study, a library of 2-difluoromethylpyridine derivatives was synthesized and evaluated, with some compounds showing similar or enhanced activity compared to the parent pyridine-N-oxide compound.[1][2]

Impact on Pharmacokinetic Properties

The introduction of a difluoromethyl group can significantly alter the pharmacokinetic profile of a drug candidate. The increased lipophilicity can improve absorption and distribution, while the resistance of the C-F bond to metabolic cleavage can enhance the half-life of the compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a warning-level hazard, with potential for eye irritation.

General Handling Precautions: [14][15][16][17]

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

This compound is a versatile and increasingly important building block in chemical synthesis, particularly in the realm of drug discovery. Its unique electronic and physicochemical properties, conferred by the difluoromethyl group, provide a valuable tool for modulating the biological activity and pharmacokinetic profiles of lead compounds. The availability of robust synthetic methods, including both de novo and late-stage functionalization strategies, ensures its accessibility for a wide range of research and development applications. As the demand for novel and effective therapeutics continues to grow, the strategic application of this compound and its derivatives is poised to play an even more significant role in the future of medicinal chemistry.

References

- Le, T. B., & Gangné, M. R. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(6), 1676–1679. [Link]

- Voskressensky, L. G., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(11), 3183. [Link]

- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]

- Pi Chemicals. (n.d.). Material Safety Data Sheet: this compound.

- Wang, C., et al. (2020). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 85(15), 10011–10020. [Link]

- Wang, C., et al. (2020). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 85(15), 10011–10020. [Link]

- University of Münster. (2024). New method for introducing fluorinated components into molecules.

- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]

- PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.

- Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Prakash, G. K. S., et al. (2011). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 13(20), 5402–5405. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Zhang, X., et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry, 4(1), 237-248. [Link]

- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine.

- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.

- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Chemical Manufacturing and Research.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.

Sources

- 1. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemscene.com [chemscene.com]

- 14. aksci.com [aksci.com]

- 15. pipharm.com [pipharm.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Difluoromethyl)pyridine

This guide provides a comprehensive technical overview of 2-(Difluoromethyl)pyridine (CAS No. 114468-01-8), a pivotal building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, properties, reactivity, and applications, grounding all information in established scientific literature.

Introduction: The Strategic Importance of the Difluoromethyl Group

The introduction of fluorine-containing moieties into organic molecules is a well-established strategy for modulating biologically relevant properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Among these, the difluoromethyl (–CF₂H) group has garnered significant interest. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor with enhanced metabolic stability.[2]

When incorporated into a pyridine scaffold—a privileged structure in numerous FDA-approved drugs—the resulting this compound becomes a highly valuable synthon.[3] Its unique electronic properties and structural characteristics have led to its use in developing novel therapeutics and agrochemicals, including inhibitors of prostaglandin synthases and commercial herbicides.[2] This guide will explore the fundamental chemistry and practical applications of this versatile compound.

Caption: Chemical structure of this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

Key Properties

The quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 114468-01-8 | [4][5] |

| Molecular Formula | C₆H₅F₂N | [4] |

| Molecular Weight | 129.11 g/mol | [4] |

| Appearance | Liquid | [4] |

| Density | 1.204 g/mL at 25 °C | [4] |

| Boiling Point | 58 °C at 30 mmHg | [6] |

| Flash Point | 41.7 °C (107.1 °F) | [4] |

| Solubility | 1.454 at 20 °C | [4] |

| InChI Key | KUHSAAHTEMAJTF-UHFFFAOYSA-N | [4] |

Spectroscopic Profile

While detailed spectra for the specific compound are proprietary to suppliers, the expected NMR profile can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The spectrum would feature signals corresponding to the four aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethyl group (–CHF₂) due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The spectrum is expected to show a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton in the –CHF₂ group. The chemical shift provides a clear diagnostic signal for the presence of the difluoromethyl moiety.

-

¹³C NMR: The spectrum will display six distinct signals: five for the pyridine ring carbons and one for the difluoromethyl carbon, which will appear as a triplet due to C-F coupling.

Synthesis Methodologies: A Scalable De Novo Approach

Traditional methods for synthesizing 2-(difluoromethyl)pyridines often rely on the late-stage difluoromethylation of a pre-existing pyridine ring.[2] However, a more robust and scalable strategy involves building the pyridine ring around the difluoromethyl group, a de novo synthesis, which allows for greater diversity in substitution patterns from inexpensive starting materials.[2][7]

Rationale for the De Novo Pathway

The causality behind preferring a de novo synthesis lies in its flexibility and scalability. Late-stage fluorination can suffer from harsh reaction conditions, limited substrate scope, and the high cost of fluorinating reagents. By constructing the heterocycle from simple, non-fluorinated precursors and a difluoromethyl-containing building block, the process becomes more economical and adaptable for producing a wide range of analogs. This approach was successfully scaled to produce over 0.5 kg of a desired this compound derivative, demonstrating its industrial viability.[2][7]

Caption: Scalable de novo synthesis workflow for 2-(Difluoromethyl)pyridines.

Detailed Experimental Protocol

The following protocol is adapted from a validated, scalable synthesis published in Organic Letters.[2][7] This two-step, one-pot method demonstrates the efficiency of the de novo approach.

Objective: To synthesize a substituted this compound (e.g., compound 4a in the reference) from a sodium enolate and a difluoromethylated butenone.

Materials:

-

Sodium enolate (1.2 equiv)

-

Difluoromethylated butenone (1.0 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Ammonium formate (HCO₂NH₄) (2.0 equiv)

Procedure:

-

Intermediate Formation (Michael Addition):

-

In a suitable reaction vessel, dissolve the sodium enolate (1.2 equiv) in DMSO. The choice of DMSO is critical as it effectively solubilizes the sodium enolates.[7]

-

To this solution, add the difluoromethylated butenone (1.0 equiv).

-

Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored to confirm the complete conversion to the intermediate enolate.[7]

-

-

Pyridine Formation (Cyclocondensation):

-

To the same reaction vessel containing the intermediate, add ammonium formate (2.0 equiv). Ammonium formate was identified as the optimal nitrogen source for the cyclization step.[2]

-

Heat the reaction mixture to 80 °C.

-

Maintain the temperature and stir for 16 hours to complete the pyridine ring formation.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is subjected to a standard aqueous work-up.

-

The crude product is extracted with a suitable organic solvent.

-

The combined organic layers are dried and concentrated.

-

The final product is purified using an appropriate method, such as silica gel chromatography, to yield the desired this compound derivative with high purity and yield (e.g., 91% for compound 4a).[2][7]

-

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound extends beyond its direct use; it is a versatile intermediate for creating more complex molecules and serves as a key bioisostere in drug design.

As a Versatile Chemical Building Block

This compound can be further functionalized to create other valuable reagents. For instance, it is a precursor to Difluoromethyl 2-pyridyl sulfone .[8] This sulfone is a highly effective reagent for gem-difluoroolefination, a reaction that converts aldehydes and ketones into corresponding difluoroalkenes, which are important motifs in many bioactive molecules.[9] The sulfone has also been employed in nickel-catalyzed reductive coupling reactions to synthesize difluoromethylarenes.[10]

Bioisosteric Replacement of Pyridine-N-Oxide

A compelling application in medicinal chemistry is the use of the 2-difluoromethylpyridine moiety as a bioisosteric replacement for pyridine-N-oxide.[11][12] Pyridine-N-oxides are common in bioactive compounds but can be metabolically unstable. The 2-difluoromethylpyridine group mimics the steric and electronic properties of the N-oxide while offering improved metabolic stability.[12]

In a case study involving quorum sensing inhibitors, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine group resulted in compounds with similar or enhanced biological activity.[11][12] This "bridging hypothesis" suggests that the –CF₂H group effectively replaces the N-O bond, opening new avenues for lead optimization in drug discovery.[12]

Caption: Bioisosteric relationship between Pyridine-N-Oxide and 2-DFMP.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is a flammable liquid and can cause serious eye irritation.[4][6]

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under Storage Class 3 for flammable liquids.[4]

Conclusion

This compound, CAS 114468-01-8, is more than just a chemical reagent; it is a strategic tool for innovation in the life sciences. Its unique properties, stemming from the difluoromethyl group, make it an invaluable asset for overcoming common challenges in drug discovery, such as metabolic instability. The development of scalable de novo synthetic routes has made this building block more accessible, paving the way for its broader application. As researchers continue to explore the vast chemical space of fluorinated compounds, the importance of this compound and its derivatives is set to grow, promising new solutions in both medicine and agriculture.

References

- Desrosiers, J-N., et al. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.

- ACS Publications. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters.

- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.

- RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances.

- ResearchGate. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.

- ACS Publications. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines.

- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.

- Pi Chemicals. (n.d.). Material Safety Data Sheet - this compound.

- Universität Münster. (2024). New method for introducing fluorinated components into molecules.

- ACS Publications. (n.d.). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR].

- ResearchGate. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- CCS Chemistry. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation.

- Carl ROTH. (n.d.). Safety Data Sheet. Available at: [Link] cGRmfGU4YjM1ZTUwZGY5YjQ1YjY3ZTI3M2U2YzI5YjQ1M2YyYmE1N2YwM2QxNzE0YmM4ZWE4YjQ5ZWRkY2Q5YjM5M2M

- De Gruyter. (2023). Ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone.

- NIH. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PubMed Central.

- PubChem. (n.d.). This compound.

- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

Sources

- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. This compound 97 114468-01-8 [sigmaaldrich.com]

- 5. Pyridine, 2-(difluoromethyl)- (9CI) | 114468-01-8 [chemicalbook.com]

- 6. Pyridine, 2-(difluoromethyl)- (9CI) | 114468-01-8 [amp.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pipharm.com [pipharm.com]

An In-depth Technical Guide to the Physical Properties of 2-(Difluoromethyl)pyridine

Introduction

2-(Difluoromethyl)pyridine is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. The incorporation of the difluoromethyl moiety (-CHF₂) into the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the key physical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into established experimental data, provide detailed methodologies for property determination, and offer an in-depth analysis of its spectroscopic characteristics.

Core Physical and Chemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in research and development. The following table summarizes the known physical and chemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F₂N | |

| Molecular Weight | 129.11 g/mol | |

| Appearance | Liquid | |

| Density | 1.204 g/mL at 25 °C | |

| Boiling Point | 58 °C at 30 mmHg | |

| Flash Point | 41.7 °C (107.1 °F) | |

| Solubility | Soluble (1.454 at 20 °C) | |

| CAS Number | 114468-01-8 | |

| InChI | 1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |

| SMILES | FC(F)c1ccccn1 |

Experimental Determination of Key Physical Properties

Scientific integrity demands robust and reproducible experimental methods. This section details the standard operating procedures for determining critical physical properties of this compound.

Boiling Point Determination at Atmospheric Pressure

The reported boiling point was measured under reduced pressure. For many applications, the boiling point at atmospheric pressure is required. The Thiele tube method is a reliable and microscale technique for this determination.

The principle of this method is to heat a small sample of the liquid in a sealed capillary tube and observe the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination via the Thiele Tube Method.

-

Sample Preparation : A small sample (a few microliters) of this compound is placed in a small-diameter tube (a fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil).

-

Heating and Observation : The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil bath. As the temperature rises, the air trapped in the capillary tube expands, and a stream of bubbles will be observed.

-

Boiling Point Determination : The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[1]

pKa Determination

NMR spectroscopy can be a powerful tool for pKa determination by monitoring the chemical shift changes of specific protons as a function of pH.[2]

Logical Flow for pKa Determination by NMR Titration

Caption: Logical workflow for determining pKa via NMR titration.

-

Sample Preparation : A series of samples of this compound are prepared in buffered solutions covering a range of pH values around the expected pKa.

-

NMR Acquisition : ¹H NMR spectra are acquired for each sample.

-

Data Analysis : The chemical shift of a proton on the pyridine ring that is sensitive to the protonation state of the nitrogen atom is monitored.

-

pKa Calculation : A plot of the chemical shift versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound. This data can be fitted to the Henderson-Hasselbalch equation for a precise determination.[2]

Predicted pKa: Based on computational studies of substituted pyridines, the electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a pKa value lower than that of pyridine (pKa ≈ 5.2).[4]

Spectroscopic Profile

The spectroscopic profile of a molecule is its unique fingerprint, providing invaluable information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show four signals in the aromatic region corresponding to the four protons on the pyridine ring. The difluoromethyl proton will appear as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing difluoromethyl group.

-

Predicted Chemical Shifts (CDCl₃, 400 MHz) :

-

Pyridine Protons: δ 7.2-8.7 ppm

-

-CHF₂ Proton: A triplet at approximately δ 6.5-7.5 ppm (²JHF ≈ 50-60 Hz)

-

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

Predicted Chemical Shifts (CDCl₃, 101 MHz) :

-

Pyridine Carbons: δ 120-155 ppm

-

-CHF₂ Carbon: A triplet at approximately δ 110-120 ppm (¹JCF ≈ 230-240 Hz)

-

-

-

¹⁹F NMR Spectroscopy : The fluorine NMR spectrum will provide a definitive signature for the difluoromethyl group. It is expected to show a doublet due to coupling with the geminal proton.[5]

-

Predicted Chemical Shift (CDCl₃, 376 MHz) :

-

-CHF₂ Fluorines: A doublet at approximately δ -90 to -120 ppm (²JHF ≈ 50-60 Hz)

-

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the C-F bonds.

-

Characteristic IR Absorptions :

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak.

-

Expected Fragmentation Pattern :

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound of growing importance in the chemical sciences. By combining available experimental data with established methodologies for property determination and spectroscopic analysis, we have presented a comprehensive profile of this molecule. This information is intended to be a valuable resource for researchers and professionals, facilitating the effective application of this compound in their scientific endeavors.

References

- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.

- ResearchGate. (2025). Determination of the pKa values of some pyridine derivatives by computational methods.

- ACS Publications. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals.

- Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Fluorine NMR. (n.d.). Fluorine NMR.

- Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- The Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).

- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).

- ResearchGate. (n.d.). (PDF) Fluorine NMR.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- NIH. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.

- PubMed. (n.d.). Determination of perfluorodecalin and perfluoro-N-methylcyclohexylpiperidine in rat blood by gas chromatography-mass spectrometry.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.

- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- PMC - NIH. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.

- PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

- ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.

- ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines.

- PMC - NIH. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- PubMed. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.

- ResearchGate. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines.

- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

Sources

- 1. Running Rowan's pKa Prediction Workflow | Rowan Documentation [docs.rowansci.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

2-(Difluoromethyl)pyridine molecular weight

An In-depth Technical Guide to 2-(Difluoromethyl)pyridine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a fluorinated heterocyclic compound of increasing importance in the fields of medicinal chemistry and drug development. We will delve into its core physicochemical properties, explore its strategic application as a bioisostere, and detail robust synthetic methodologies, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Rising Prominence of this compound

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The difluoromethyl (CHF₂) group, in particular, offers a unique combination of electronic properties and metabolic stability that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound has emerged as a key building block, providing a reliable method for introducing this valuable moiety onto a versatile pyridine core.[1][2][3]

Pyridine and its derivatives are fundamental components in a vast array of pharmaceuticals and agrochemicals.[1][2] The difluoromethyl group serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for other functional groups, such as hydroxyls or thiols, often leading to improved metabolic stability and cell membrane permeability. This guide will explore the causality behind its utility and provide practical insights for its application.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its application in research and development. This compound is a liquid at room temperature with a distinct set of characteristics crucial for handling, reaction setup, and analytical characterization.

Data Summary Table

| Property | Value | Reference |

| Molecular Weight | 129.11 g/mol | [4][5][6] |

| Chemical Formula | C₆H₅F₂N | [4][5][6] |

| CAS Number | 114468-01-8 | [4][5][6] |

| Appearance | Liquid | [4][6] |

| Density | 1.204 g/mL at 25 °C | [4] |

| Boiling Point | 58 °C / 30 mmHg | [6] |

| Flash Point | 41.7 °C (107.1 °F) | [4][6] |

| SMILES | FC(F)c1ccccn1 | [4] |

| InChI Key | KUHSAAHTEMAJTF-UHFFFAOYSA-N | [4] |

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a difluoromethyl group.

Caption: Chemical structure of this compound.

Strategic Role in Medicinal Chemistry

The true value of this compound lies in its application as a strategic tool for molecular design. The difluoromethyl group is not merely an inert substituent; it actively modulates a molecule's properties.

Bioisosterism: A Case Study with Pyridine-N-Oxide

A compelling application is the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide.[7][8] While pyridine-N-oxides are common in bioactive compounds, they can be metabolically unstable. The 2-difluoromethylpyridine moiety can mimic the steric and electronic profile of the N-oxide group while offering enhanced metabolic stability.[8]

Research on quorum sensing inhibitors demonstrated this principle effectively. By replacing a pyridine-N-oxide group with 2-difluoromethylpyridine in a series of compounds, researchers achieved similar or enhanced biological activity against Pseudomonas aeruginosa.[7][8] This success underscores a "bridging hypothesis" where the -CHF₂ group acts as an isostere of the N-oxide via its 2-hydroxypyridine tautomer, for which the -CHF₂ group is a known bioisostere.[8] This provides a validated pathway for lead optimization in drug discovery programs.

Sources

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 114468-01-8 [sigmaaldrich.com]

- 5. This compound 97 114468-01-8 [sigmaaldrich.com]

- 6. Pyridine, 2-(difluoromethyl)- (9CI) | 114468-01-8 [amp.chemicalbook.com]

- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Reactivity of Difluoromethylpyridines for Drug Discovery Professionals

Introduction: The Strategic Value of the Difluoromethyl Group

In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of lead optimization. Among these, the difluoromethyl (CHF₂) group holds a privileged position. Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ moiety possesses a weakly acidic proton, enabling it to function as a lipophilic hydrogen bond donor .[1][2] This unique characteristic allows it to act as a bioisosteric replacement for common pharmacophores such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, while simultaneously enhancing metabolic stability and membrane permeability.[3][4][5]

The introduction of a CHF₂ group can profoundly alter a molecule's physicochemical properties, including its pKa, dipole moment, and metabolic profile, often leading to improved binding affinity and a longer biological half-life.[1][6][7] When installed on a pyridine ring—a scaffold prevalent in over 25% of top-selling pharmaceuticals—the resulting difluoromethylpyridine core presents a powerful tool for drug designers.

This guide provides an in-depth analysis of the synthesis and reactivity of difluoromethylpyridines. We will explore not only the methods for their construction but also the nuanced reactivity of both the pyridine ring as influenced by the CHF₂ group and the CHF₂ group itself as a versatile functional handle.

Caption: Bioisosteric relationship of the CHF₂ group.

Part I: Synthesis of Difluoromethylpyridines

While various methods exist, direct C–H difluoromethylation has emerged as the most efficient and atom-economical strategy, particularly for late-stage functionalization in drug discovery campaigns, as it obviates the need for pre-functionalized starting materials.[8][9]

Radical C–H Difluoromethylation: The Workhorse Reaction

The dominant approach for installing a CHF₂ group on a pyridine ring is through a radical mechanism, often referred to as a Minisci-type reaction.[10] This process involves the generation of a difluoromethyl radical (•CF₂H), which subsequently adds to the electron-deficient pyridine ring. The advent of photoredox catalysis has revolutionized this area, enabling these reactions to proceed under mild conditions using visible light.[11][12]

Causality Behind Experimental Choices:

-

Radical Generation: Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) or difluoromethyl sulfones are chosen because they can be readily activated via single-electron transfer (SET) by a photocatalyst in its excited state to generate the necessary •CF₂H radical.[1][13]

-

Photocatalysts: Iridium and ruthenium complexes (e.g., fac-[Ir(ppy)₃]) are frequently used due to their strong absorption in the visible light spectrum and long-lived excited states, which are essential for efficient energy transfer.[1][13] Organic dyes are also effective, offering a metal-free alternative.[8]

-

Solvent and Additives: Polar aprotic solvents like DMSO or DMF are typically used to solubilize the reagents and substrates. Mild oxidants may be required to turn over the catalytic cycle.[11]

A critical challenge in the direct C–H functionalization of pyridines is controlling the site of reaction. Without a directing group, radical attack often yields a mixture of ortho-, meta-, and para-isomers.[14]

Field-Proven Insight: A Strategy for Switchable Regioselectivity

Recent breakthroughs have provided a robust solution to the regioselectivity problem. This strategy relies on modulating the electronic nature of the pyridine substrate to direct the incoming radical.[9][15][16]

-

Accessing the meta-Position: Pyridines can be converted into transient oxazino pyridine intermediates. These intermediates possess dienamine-like character, directing the electrophilic •CF₂H radical to the C5 position, which corresponds to the meta-position of the original pyridine.

-

Accessing the para-Position: By simply adding a strong acid (e.g., HCl), the oxazino pyridine intermediate is converted in situ to a pyridinium salt. This dramatically alters the electronics, deactivating the ortho-positions and strongly activating the para-position (C4) towards radical attack.[9]

This method provides unparalleled control, allowing chemists to selectively forge C-meta–CF₂H or C-para–CF₂H bonds from a common precursor by the simple addition of an acid.

Caption: Strategy for switchable meta- vs. para-difluoromethylation.

Part II: Reactivity of the Difluoromethylpyridine Moiety

Once installed, the CHF₂ group is not merely a passive spectator. It profoundly influences the reactivity of the pyridine core and can itself be engaged in further chemical transformations.

A. Influence on the Pyridine Ring: Activation Towards SₙAr

The two fluorine atoms make the CHF₂ group a potent electron-withdrawing group. This has two primary consequences for the pyridine ring:

-

Decreased Basicity: The pKa of the pyridine nitrogen is significantly lowered, rendering the molecule less basic and less prone to protonation under physiological conditions.

-

Activation for Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the CHF₂ group makes the pyridine ring more electrophilic and highly susceptible to SₙAr reactions.[17] This effect is most pronounced when a leaving group (e.g., a halide) is located at the 2- or 4-position, as the anionic Meisenheimer intermediate formed during the reaction can be effectively stabilized by delocalizing the negative charge onto the electronegative ring nitrogen.[18] This opens a reliable pathway for introducing nucleophiles at key positions.

B. Reactivity of the Difluoromethyl Group: The C–H Bond as a Latent Nucleophile

The most synthetically powerful and previously underutilized aspect of the Ar–CF₂H group is the acidity of its C–H bond. While not strongly acidic, this proton can be removed under specific conditions, transforming the typically inert CHF₂ group into a potent nucleophilic synthon.

A seminal discovery demonstrated that the combination of a strong, non-nucleophilic base (e.g., KN(iPr)₂) and a weak Lewis acid (e.g., boroxine, B₃N₃Me₆) can effectively deprotonate the Ar–CF₂H group.[19] The Lewis acid is crucial; it traps the highly unstable ArCF₂⁻ anion as it forms, preventing its rapid decomposition via α-fluoride elimination. This stabilized ArCF₂⁻ adduct can then react with a wide array of electrophiles, including aldehydes, imines, and disulfides, to form novel C–CF₂–C and C–CF₂–S bonds.[19]

This methodology represents a paradigm shift, converting the CHF₂ group from a terminal bioisostere into a versatile handle for complex molecule construction.

Caption: Dual reactivity modes of difluoromethylpyridines.

Part III: Practical Applications and Protocols

To illustrate the practical utility of these concepts, we provide a representative experimental protocol and a data summary table.

Detailed Experimental Protocol: para-Selective C–H Difluoromethylation of 4-Phenylpyridine

This protocol is a self-validating system, adapted from literature procedures, demonstrating the switchable regioselectivity strategy.[9]

Step 1: Formation of the Pyridinium Salt Precursor

-

To an oven-dried round-bottom flask under an atmosphere of N₂, add 4-phenylpyridine (1.0 mmol, 155 mg) and anhydrous dichloromethane (DCM, 5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add 2-(aminooxy)acetic acid hemihydrochloride (1.1 mmol, 120 mg) and stir for 10 minutes.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 262 mg) portion-wise over 5 minutes.

-

Allow the reaction to stir at 0 °C for 4 hours. The formation of the oxazino intermediate and its subsequent conversion to the pyridinium salt upon reaction with the hemihydrochloride is expected. Do not isolate the intermediate.

Step 2: Photocatalytic Difluoromethylation 6. To the reaction mixture from Step 1, add zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) (1.5 mmol, 368 mg) and fac-[Ir(ppy)₃] (0.02 mmol, 13 mg). 7. Add dimethyl sulfoxide (DMSO, 5 mL). 8. Degas the mixture by bubbling N₂ through the solution for 15 minutes. 9. Place the flask approximately 5 cm from a 24 W blue LED lamp and irradiate with vigorous stirring at room temperature for 12 hours.

Step 3: Workup and Purification 10. Upon completion (monitored by TLC or LC-MS), add a saturated aqueous solution of NaHCO₃ (10 mL) to the reaction mixture. 11. Heat the mixture to 60 °C for 2 hours to ensure rearomatization and deprotection. 12. Cool to room temperature and extract with ethyl acetate (3 x 20 mL). 13. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 14. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(difluoromethyl)-4'-phenylpyridine as the final product.

Data Summary: Comparison of C–H Difluoromethylation Methods for Heterocycles

| Substrate | Reagent / Catalyst | Conditions | Position | Yield (%) | Reference |

| Lepidine | NaSO₂CF₂H / fac-[Ir(ppy)₃] | Blue LED, DMSO, rt, 12h | C2 | 85 | [11] |

| Caffeine | Zn(SO₂CF₂H)₂ / fac-[Ir(ppy)₃] | Blue LED, DMSO, rt, 12h | C8 | 91 | [12] |

| 4-Phenylpyridine | Zn(SO₂CF₂H)₂ / fac-[Ir(ppy)₃] | Blue LED, DMSO, rt, 12h (via Pyridinium) | C4 (para) | 67 | [9] |

| 2-Phenylpyridine | Zn(SO₂CF₂H)₂ / fac-[Ir(ppy)₃] | Blue LED, DMSO, rt, 12h (via Oxazino) | C5 (meta) | 55 | [9] |

| Quinoxalin-2(1H)-one | (CF₂HCO)₂O / Pyridine N-Oxide | 365 nm UV, MeCN, rt, 24h | C3 | 82 | [20] |

Conclusion and Future Outlook

The difluoromethyl group is far more than a static structural element; it is a dynamic functional group that imparts valuable physicochemical properties and offers multiple avenues for synthetic diversification. Its installation on a pyridine ring creates a molecular scaffold with immense potential in drug discovery.

The key paradigms of its reactivity are twofold:

-

Ring Activation: The electron-withdrawing nature of the CHF₂ group activates the pyridine ring for nucleophilic aromatic substitution, providing a reliable method for further functionalization.

-

C–H Functionalization: The CHF₂ group itself can be transformed from a metabolically stable bioisostere into a potent nucleophilic building block through strategic deprotonation.

As synthetic methodologies continue to advance, particularly in the realm of photocatalysis and selective C–H functionalization, the accessibility and utility of difluoromethylpyridines will only expand. These powerful building blocks will undoubtedly continue to feature prominently in the design of next-generation therapeutics, enabling researchers to fine-tune molecular properties with a level of precision that was previously unattainable.

References

- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). [Link]

- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

- Ghosh, T., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

- Zafrani, Y. & Saphier, S. (2020). Utilizing the CF2H moiety as a H-bond-donating group in drug discovery. Future Medicinal Chemistry. [Link]

- Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.

- Wang, Z., et al. (2023). A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents. Chemical Science. [Link]

- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7069-7117. [Link]

- Zhang, M., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8872. [Link]

- Site-selective C−H difluoromethylation of pyridines.

- Ghosh, T., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]

- Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PubMed Central. [Link]

- Pinto-Gómez, C., et al. (2022). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 27(21), 7248. [Link]

- Direct Synthesis of N-Difluoromethyl-2-pyridones

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

- Fujiwara, Y., et al. (2012). Practical and innate C–H functionalization of heterocycles.

- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

- Postigo, A. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Chemistry, 2(4), 924-960. [Link]

- Sather, A. C., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9991-9999. [Link]

- Wang, F. & Wang, J. (2020). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Organic & Biomolecular Chemistry. [Link]

- Ghorai, A., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Wu, S., Song, H., & Hu, M. (2021). Synthesis of Difluoromethylated Compounds. Chinese Journal of Organic Chemistry. [Link]

- Promoting Photocatalytic Direct C-H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.

- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups.

- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. [Link]

- Unlocking the direct photocatalytic difluoromethylation of C[[double bond, length as m-dash]]N bonds.

- Zhang, M., et al. (2022). Photochemical Difluoromethylation of Quinoxalin-2(1H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide. The Journal of Organic Chemistry. [Link]

- Ghorai, A., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- C3‐ and C4‐selective difluoromethylation of pyridines.

- Ghorai, A., et al. (2022). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Ross, T. L., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(2), 481-487. [Link]

- Wikipedia.

- Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

- Nucleophilic arom

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 6. annualreviews.org [annualreviews.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Photochemical Difluoromethylation of Quinoxalin-2(1 H)-ones with Difluoroacetic Anhydride and Pyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

electronic effects of the difluoromethyl group in pyridines

An In-depth Technical Guide: The Electronic Effects of the Difluoromethyl Group in Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Fluorinated functional groups can profoundly modulate a compound's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Among these, the difluoromethyl (CHF₂) group is of particular interest due to its unique electronic profile and steric properties.[3][4] When appended to foundational heterocyclic scaffolds like pyridine—a nucleus prevalent in numerous pharmaceuticals—the CHF₂ group offers a sophisticated tool for molecular design.[5][6]

This guide provides a detailed examination of the electronic effects of the difluoromethyl group on the pyridine ring. We will dissect its fundamental inductive properties, its unique capacity for hydrogen bonding, and its consequent impact on pyridine basicity (pKa) and lipophilicity (LogD). Furthermore, we will explore its strategic deployment as a versatile bioisostere, supported by an overview of relevant analytical techniques and synthetic strategies.

Core Electronic Characteristics of the Difluoromethyl Group

The electronic behavior of the CHF₂ group is a nuanced interplay of strong inductive effects and a unique hydrogen-bonding capability, setting it apart from both its methyl (CH₃) and trifluoromethyl (CF₃) analogues.

Inductive and Resonance Effects

The primary electronic contribution of the CHF₂ group is its potent inductive electron withdrawal (-I effect) . The high electronegativity of the two fluorine atoms strongly polarizes the C-F bonds, pulling electron density away from the attached pyridine ring. This effect is weaker than that of the trifluoromethyl (-CF₃) group, which possesses three fluorine atoms, but significantly stronger than the electron-donating effect of a methyl (-CH₃) group.[7][8] Unlike groups with lone pairs or pi-systems, the CHF₂ group does not participate in resonance stabilization or donation. Its influence is overwhelmingly inductive.

A Lipophilic Hydrogen Bond Donor

A defining feature of the CHF₂ group is its capacity to act as a hydrogen bond donor .[2][9] The intense electron withdrawal by the adjacent fluorine atoms polarizes the C-H bond, imparting significant acidic character to the hydrogen atom. This allows it to engage in hydrogen bonding with electron-rich acceptors (e.g., backbone carbonyls or heteroatoms in a protein active site), a property not shared by methyl or trifluoromethyl groups. This unique characteristic is central to its use as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[2][9] It is often described as a "lipophilic hydrogen bond donor," a rare and valuable combination of properties in drug design.[10]

Impact on Physicochemical Properties of Pyridines

The introduction of a CHF₂ substituent systematically alters the fundamental properties of the pyridine nucleus, most notably its basicity and lipophilicity.

Attenuation of Pyridine Basicity (pKa)

The basicity of the pyridine nitrogen is directly related to the availability of its lone pair of electrons for protonation. The strong -I effect of the CHF₂ group withdraws electron density from the aromatic system, including the nitrogen atom. This reduction in electron density renders the lone pair less available to accept a proton, resulting in a significant decrease in the pyridine's basicity , which is quantified as a lower pKa value.

The magnitude of this pKa depression is dependent on the substituent's position relative to the nitrogen atom, with the effect being most pronounced from the ortho and para positions.

Table 1: Comparison of pKa Values for Substituted Pyridines (Note: Experimental values can vary with conditions. These are representative values to illustrate trends.)

| Compound | Substituent | Position | Approximate pKa | Electronic Effect |

| Pyridine | -H | - | 5.2 | Reference |

| 4-Methylpyridine | -CH₃ | 4- (para) | 6.0 | Weak +I (Donating) |

| 4-(Trifluoromethyl)pyridine | -CF₃ | 4- (para) | 1.8 | Strong -I (Withdrawing) |

| 4-(Difluoromethyl)pyridine | -CHF₂ | 4- (para) | ~2.5-3.0 (Est.) | Moderate-Strong -I |

| 3-Chloropyridine | -Cl | 3- (meta) | 2.8 | -I (Withdrawing) |

This table illustrates the strong acidifying effect of fluorinated alkyl groups on the pyridinium conjugate acid, placing the CHF₂ group's influence between that of the chloro and trifluoromethyl groups.

Modulation of Lipophilicity (LogP/LogD)

Lipophilicity, a critical parameter for membrane permeability and bioavailability, is complexly influenced by the CHF₂ group.[11][12] While increased fluorination often correlates with increased lipophilicity, the effect of the CHF₂ group is highly context-dependent.[13]

-

Increased Lipophilicity: In many cases, replacing a hydrogen or methyl group with a CHF₂ group increases the molecule's overall lipophilicity (higher LogP/LogD value).[14]

-

Context-Dependent Effects: Studies have shown that the change in lipophilicity upon CH₃/CHF₂ exchange can range from a slight decrease to a moderate increase (ΔlogP from -0.1 to +0.4), with the outcome being correlated to the electronic environment of the molecule, as described by Hammett constants.[10]

-

Comparison to SCF₂H: In a series of 2-(thiofluoroalkyl)pyridines, the -SCF₂H motif led to a modest increase in lipophilicity over the -SCH₃ analogue, while the -SCF₃ group produced a more substantial increase, highlighting the graded effect of fluorination.[13]

Table 2: Representative LogP Values for Substituted Pyridines

| Compound | Substituent | Approximate clogP | Key Feature |

| Pyridine | -H | 0.65 | Reference |

| 2-Methylpyridine | -CH₃ | 1.11 | Increased lipophilicity |

| 2-(Difluoromethyl)pyridine | -CHF₂ | ~1.3-1.5 (Est.) | Further increase in lipophilicity |

| 2-(Trifluoromethyl)pyridine | -CF₃ | 1.63 | Highest lipophilicity |

These calculated values demonstrate the general trend that replacing a C-H with a C-F bond increases lipophilicity, making the CHF₂ group a useful modulator for this property.

The Difluoromethyl Group as a Strategic Bioisostere

Bioisosteric replacement is a key strategy in drug discovery to improve a lead compound's properties while retaining its desired biological activity.[7] The CHF₂ group is a uniquely versatile bioisostere in the context of pyridine-containing molecules.

Bioisostere of Hydroxyl (-OH) and Thiol (-SH) Groups

This is perhaps the most powerful application of the CHF₂ group. It can mimic the hydrogen-bond donating capability of hydroxyl and thiol groups while offering superior metabolic stability.[2][9]

-

Rationale: The acidic proton on the CHF₂ group can replace the proton of an -OH or -SH group in forming critical hydrogen bonds with a biological target.

-

Advantages:

-

Metabolic Stability: The C-CHF₂ bond is far more resistant to metabolic oxidation than -OH or -SH groups, which are common sites of phase I metabolism. This can significantly increase a drug's half-life.[2]

-

Reduced Reactivity: The thiol group, in particular, can be problematic due to its reactivity and potential to form disulfide bonds. The stable CHF₂ group circumvents these issues.[9]

-

Bioisostere of the Methyl (-CH₃) Group

While electronically dissimilar, the CHF₂ group is sterically similar to a methyl group.[9] This allows it to be used as a replacement to address specific metabolic liabilities.

-

Rationale: A common metabolic pathway is the oxidation of a benzylic methyl group.

-

Application: Replacing a metabolically vulnerable methyl group on a pyridine ring with a robust CHF₂ group effectively blocks this oxidation, enhancing the compound's pharmacokinetic profile without significantly altering its size.

A Novel Bioisostere for Pyridine-N-Oxide

A "bridging hypothesis" proposes that 2-difluoromethylpyridine can serve as a stable bioisostere for pyridine-N-oxide.[15] Pyridine-N-oxides are sometimes metabolically unstable. The hypothesis is based on a chain of established isosteric relationships:

-

Pyridine-N-oxide is a known isostere of pyridone .

-

Pyridone exists in tautomeric equilibrium with 2-hydroxypyridine .

-

The CHF₂ group is an established bioisostere of a phenolic hydroxyl group.

This innovative strategy was successfully applied to develop quorum sensing inhibitors, where a 2-CHF₂-pyridine derivative showed similar or better activity than the parent 4-nitro-pyridine-N-oxide.[15]

Experimental and Computational Workflow

Validating the electronic effects of the CHF₂ group requires a combination of experimental measurement and computational modeling.

Experimental Protocols

-

pKa Determination (UV-Metric Titration):

-

Preparation: Prepare a stock solution of the difluoromethylpyridine in a suitable solvent (e.g., water or water/methanol co-solvent).

-

Titration: Place the solution in a quartz cuvette in a spectrophotometer equipped with a pH probe.

-

Data Acquisition: Record the full UV-Vis spectrum at incremental additions of a standardized acid (e.g., HCl) or base (e.g., NaOH).

-

Analysis: Plot the change in absorbance at a specific wavelength against pH. The data is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoid curve.

-

-

LogD₇.₄ Determination (Shake-Flask Method):

-

System Preparation: Pre-saturate n-octanol and a physiological buffer (e.g., PBS, pH 7.4) with each other.

-

Partitioning: Add a known amount of the difluoromethylpyridine to a vial containing equal volumes of the buffered aqueous phase and the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously until equilibrium is reached (e.g., 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Computational Modeling

Computational chemistry provides invaluable insight into the electronic structure that underpins experimental observations.[16][17]

-

Workflow:

-

Structure Optimization: The 3D geometry of the difluoromethylpyridine is optimized using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Property Calculation: Single-point energy calculations are performed on the optimized structure to derive key electronic descriptors.

-

Analysis:

-

Electrostatic Potential (ESP) Maps: Visualize the electron density distribution. An ESP map will show a region of positive potential (blue) around the CHF₂ hydrogen, confirming its H-bond donor capability, and negative potential (red) around the pyridine nitrogen, which is attenuated by the CHF₂ group's presence.

-

Natural Bond Orbital (NBO) Analysis: Quantifies atomic charges, revealing the extent of electron withdrawal from the pyridine ring and nitrogen atom.

-

Hammett Constant Correlation: While direct experimental determination is preferred, computational methods can estimate Hammett σ constants, which quantify the electron-donating or -withdrawing ability of a substituent.[10]

-

-

Synthetic Considerations

The installation of a CHF₂ group onto a pyridine ring has historically been challenging, but modern synthetic methods have made these valuable motifs more accessible. The direct, late-stage C-H difluoromethylation of pyridines is particularly powerful as it avoids lengthy de novo syntheses.[3][4]

Recent advances have focused on regioselective methods. For example, a strategy using temporary dearomatization of the pyridine ring allows for the precise and switchable introduction of the CHF₂ group at either the meta- or para-position under mild, radical-based conditions.[4][5][6][18] This enables chemists to fine-tune the position of the group to maximize its desired electronic influence.

Conclusion

The difluoromethyl group is a sophisticated and powerful substituent for modulating the properties of pyridine-containing compounds. Its electronic character is dominated by strong, non-resonant electron withdrawal and a unique ability to function as a metabolically stable hydrogen bond donor. By appending a CHF₂ group to a pyridine ring, a medicinal chemist can predictably decrease the nitrogen's basicity, fine-tune lipophilicity, and introduce a valuable point for hydrogen bonding. Its most significant impact lies in its role as a bioisostere, where it can replace metabolically labile hydroxyl and thiol groups, block methyl group oxidation, and even serve as a novel replacement for pyridine-N-oxides. The continued development of efficient synthetic methods to install this group ensures that the difluoromethylpyridine scaffold will remain a vital tool in the design of next-generation therapeutics and agrochemicals.

References